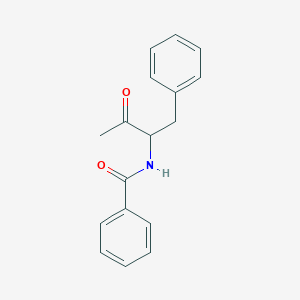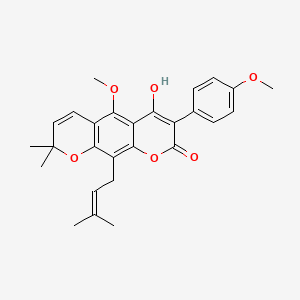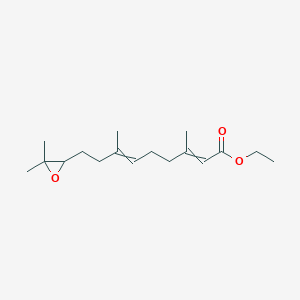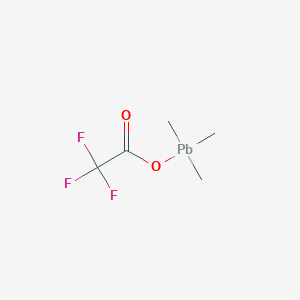
Hentetracontan-21-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hentetracontan-21-one is a long-chain ketone with the molecular formula C41H82O It is a member of the aliphatic ketones, characterized by a carbonyl group (C=O) bonded to a long hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Hentetracontan-21-one can be synthesized through several methods, including:
Oxidation of Hentetracontane: This method involves the oxidation of hentetracontane using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective oxidation at the 21st carbon position.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of hentetracontane with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors provide precise control over reaction conditions, ensuring high yield and purity of the final product. Additionally, the use of environmentally friendly oxidizing agents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Hentetracontan-21-one undergoes various chemical reactions, including:
Reduction: The carbonyl group in this compound can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of hentetracontan-21-ol.
Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives, depending on the reaction conditions and oxidizing agents used.
Substitution: The ketone group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the carbonyl oxygen, forming imines or acetals, respectively.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Aluminum chloride (for Friedel-Crafts acylation).
Major Products
Hentetracontan-21-ol: Formed by the reduction of this compound.
Carboxylic Acids: Formed by the oxidation of this compound.
Scientific Research Applications
Hentetracontan-21-one has several applications in scientific research, including:
Chemistry: Used as a model compound to study long-chain ketones’ reactivity and properties. It is also used in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological membranes and lipid metabolism. Its long hydrocarbon chain makes it a suitable candidate for studying membrane fluidity and permeability.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with lipid bilayers and enhance the solubility of hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants. Its unique properties make it valuable in formulating products with specific performance characteristics.
Mechanism of Action
The mechanism of action of hentetracontan-21-one involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence the activity of membrane-bound proteins and enzymes, potentially altering cellular processes. Additionally, its long hydrocarbon chain allows it to interact with hydrophobic regions of proteins and other biomolecules, modulating their function.
Comparison with Similar Compounds
Hentetracontan-21-one can be compared with other long-chain ketones and hydrocarbons, such as:
Hentetracontane: A hydrocarbon with a similar chain length but lacking the carbonyl group. Hentetracontane is less reactive and has different physical properties compared to this compound.
Hentetracontan-21-ol: The reduced form of this compound, containing a hydroxyl group instead of a carbonyl group. This compound has different reactivity and solubility properties.
Hentetracontanoic Acid: The oxidized form of this compound, containing a carboxyl group. This compound has different acidity and reactivity compared to the ketone.
This compound’s uniqueness lies in its specific carbonyl group position, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
22986-71-6 |
|---|---|
Molecular Formula |
C41H82O |
Molecular Weight |
591.1 g/mol |
IUPAC Name |
hentetracontan-21-one |
InChI |
InChI=1S/C41H82O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41(42)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 |
InChI Key |
XUUNMIUGETUPHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




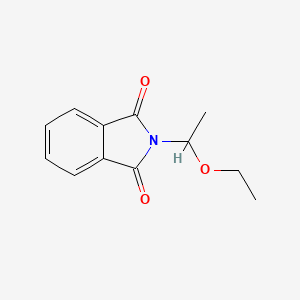
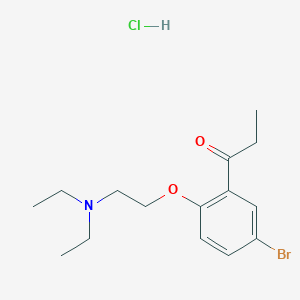
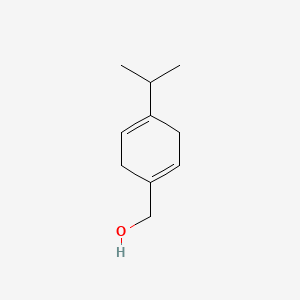
![(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]](/img/structure/B14713281.png)


